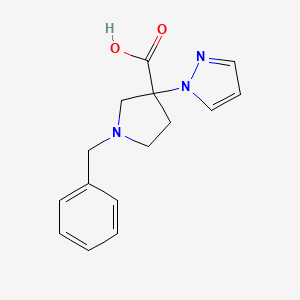![molecular formula C10H6BrN3 B13130265 8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
8-bromo-3H-pyrazolo[3,4-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 8th position and a pyrazole ring fused to a quinoline structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3H-pyrazolo[3,4-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline derivatives with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3H-pyrazolo[3,4-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Condensation Reactions: It can undergo condensation reactions with various reagents to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, chloroform, and various nucleophiles. Reaction conditions typically involve the use of solvents like tetrahydrofuran and the application of heat to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents at the 8th position, while cyclization reactions can produce more complex fused heterocyclic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-bromo-3H-pyrazolo[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazoloquinoline have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
8-bromo-3H-pyrazolo[3,4-c]quinoline can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline derivative with different substitution patterns and biological activities.
Pyrazolo[4,3-c]quinolin-3,4-dione:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H6BrN3 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
8-bromo-3H-pyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-6-1-2-9-7(3-6)8-4-13-14-10(8)5-12-9/h1-5H,(H,13,14) |
InChI Key |
WEPQATIGNIOCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1Br)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





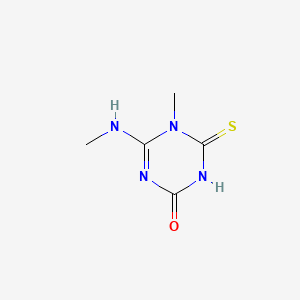
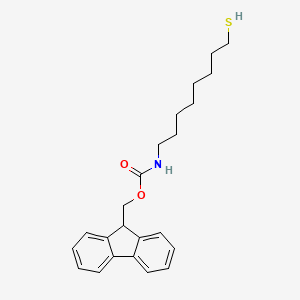
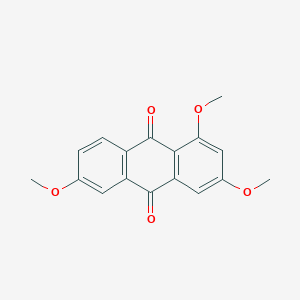

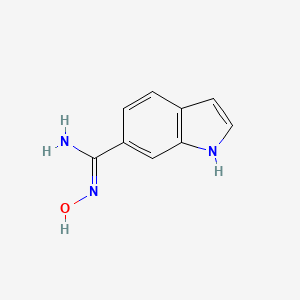
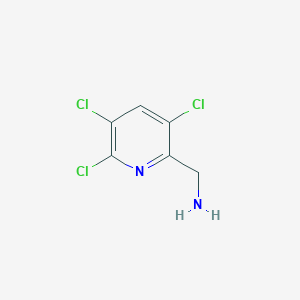
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)

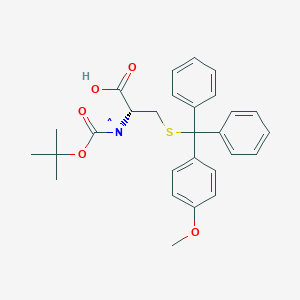
![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
